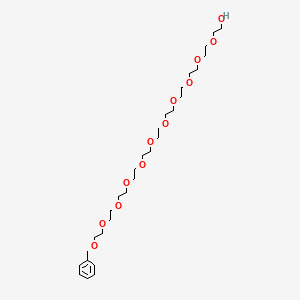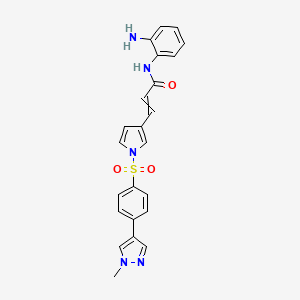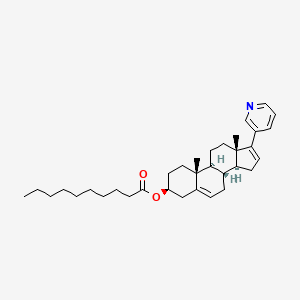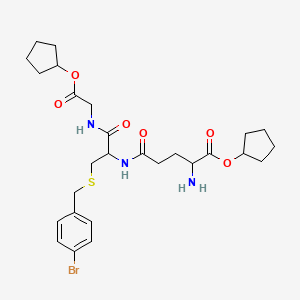![molecular formula C36H20N2O4 B15073808 3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one](/img/structure/B15073808.png)
3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one is a complex organic compound characterized by its unique structure, which includes multiple fused rings and carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexa-2,5-dien-1-one and cyclopenta[b]indole intermediates. These intermediates are then subjected to aldol condensation reactions to form the final product. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium hydroxide, and elevated temperatures to drive the condensation reactions to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or neurodegenerative disorders, through its interactions with specific molecular targets.
Industry
In industry, the compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- **3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one
- **2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one
- **4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one
Uniqueness
The uniqueness of this compound lies in its specific arrangement of fused rings and carbonyl groups, which confer distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable subject of study in various scientific disciplines.
Propiedades
Fórmula molecular |
C36H20N2O4 |
|---|---|
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one |
InChI |
InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,37-38H |
Clave InChI |
UKHVKOPXBMEBTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C(=O)C(=C3N2)C=C4C=CC(=O)C=C4)C5=C6C7=CC=CC=C7NC6=C(C5=O)C=C8C=CC(=O)C=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B15073731.png)





![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)

![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)

![(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15073805.png)
![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)
![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)

